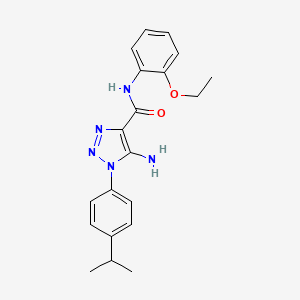
5-amino-N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AETC and is a member of the triazole family of compounds. AETC has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of AETC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. AETC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. AETC has also been shown to inhibit the activity of tubulin, a protein involved in cell division and the formation of the cytoskeleton.
Biochemical and Physiological Effects:
AETC has been shown to have various biochemical and physiological effects. AETC has been shown to induce apoptosis, or programmed cell death, in cancer cells. AETC has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. AETC has been shown to have anti-inflammatory effects, and it has been studied for its potential as an anti-inflammatory agent.
実験室実験の利点と制限
AETC has several advantages for lab experiments. AETC is relatively easy to synthesize, and it is stable under standard laboratory conditions. AETC has been shown to exhibit cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development. However, AETC also has some limitations for lab experiments. AETC has low solubility in water, which can make it difficult to use in certain experiments. AETC also has low bioavailability, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on AETC. One potential direction is the development of AETC-based anticancer drugs. AETC has been shown to exhibit cytotoxic activity against various cancer cell lines, and further research could lead to the development of more effective anticancer drugs. Another potential direction is the development of AETC-based antimicrobial agents. AETC has been shown to exhibit antibacterial and antifungal activity, and further research could lead to the development of more effective antimicrobial agents. Additionally, further research is needed to fully understand the mechanism of action of AETC and its potential applications in various scientific fields.
合成法
AETC can be synthesized using a variety of methods, including the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide and an alkyne to form a triazole ring. AETC can also be synthesized using other methods, such as the Suzuki coupling reaction and the Sonogashira coupling reaction.
科学的研究の応用
AETC has been studied for its potential applications in various scientific fields. One of the primary applications of AETC is in the field of medicinal chemistry. AETC has been studied for its potential as an anticancer agent, and it has been found to exhibit cytotoxic activity against various cancer cell lines. AETC has also been studied for its potential as an antimicrobial agent, and it has been found to exhibit antibacterial and antifungal activity.
特性
IUPAC Name |
5-amino-N-(2-ethoxyphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-4-27-17-8-6-5-7-16(17)22-20(26)18-19(21)25(24-23-18)15-11-9-14(10-12-15)13(2)3/h5-13H,4,21H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNULLSZGXGDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-ethoxyphenyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(4-bromo-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4943350.png)
![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)

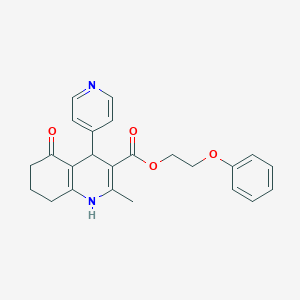
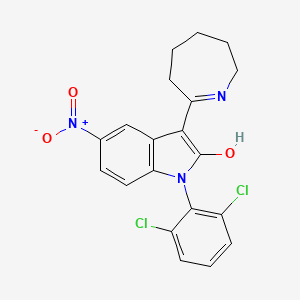
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4943378.png)
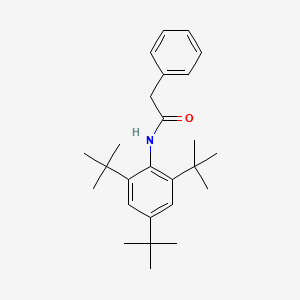
![5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B4943382.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine](/img/structure/B4943383.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4943391.png)
![3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4943394.png)
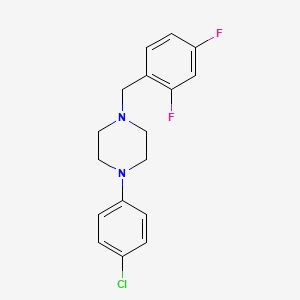
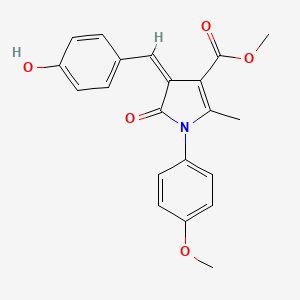
![(4-bromo-2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4943433.png)